Batanopride hydrochloride

Overview

Description

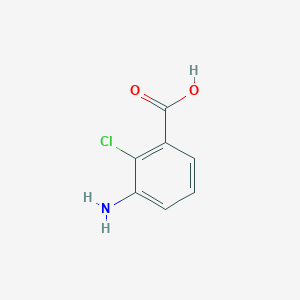

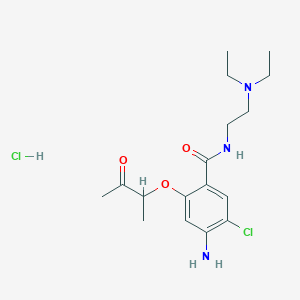

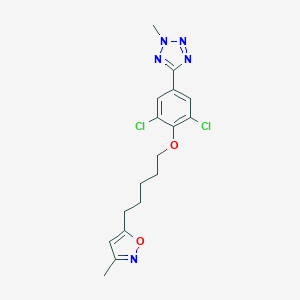

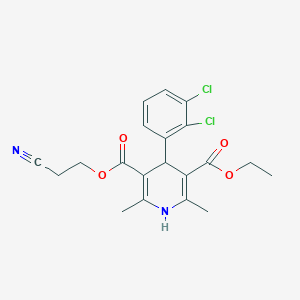

Batanopride hydrochloride, also known as BMY-25801, is a compound belonging to the benzamide class. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed as an antiemetic drug to reduce nausea during cancer chemotherapy, it was never approved for medical use due to dose-limiting side effects, including hypotension and long QT syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Batanopride hydrochloride involves several steps:

Demethylation: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is demethylated using sodium ethanethiolate in hot dimethylformamide (DMF) to produce the hydroxy compound.

Acylation: The hydroxy compound is then acylated with 3-chloro-2-butanone in the presence of potassium carbonate and sodium iodide in DMF to yield 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(1-methyl-2-oxopropoxy)benzamide.

Hydrochloride Formation: Finally, this compound is treated with hydrochloric acid to furnish this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Batanopride hydrochloride undergoes several types of chemical reactions:

Intramolecular Cyclization: In acidic media (pH 2-6), it undergoes intramolecular cyclization followed by dehydration to form 2,3-dimethylbenzofuran.

Cleavage of Alkyl Ether Bond: In alkaline media (pH 6-10), the primary route of degradation is the cleavage of the C-O alkyl ether bond.

Common Reagents and Conditions

Acidic Media: Intramolecular cyclization and dehydration occur rapidly.

Alkaline Media: Cleavage of the C-O alkyl ether bond is the predominant reaction.

Major Products

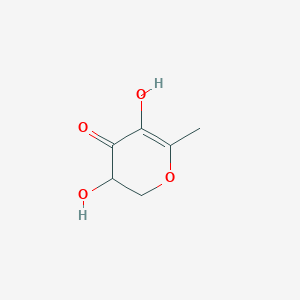

2,3-Dimethylbenzofuran: Formed in acidic media.

Cleavage Products: Formed in alkaline media.

Scientific Research Applications

Batanopride hydrochloride has been studied primarily for its antiemetic properties. It was trialed to reduce nausea during cancer chemotherapy. Despite its potential, it was not approved for medical use due to significant side effects .

Mechanism of Action

Batanopride hydrochloride acts as a selective 5-hydroxytryptamine 3 receptor antagonist. This mechanism involves blocking the 5-hydroxytryptamine 3 receptors, which are involved in the vomiting reflex. By inhibiting these receptors, this compound can prevent nausea and vomiting induced by chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Metoclopramide: Another benzamide derivative used as an antiemetic.

Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

Uniqueness

Batanopride hydrochloride is unique due to its specific receptor antagonism and its initial promise in clinical trials. its side effects, such as hypotension and long QT syndrome, limit its use compared to other antiemetic drugs like metoclopramide and ondansetron .

Properties

CAS No. |

102670-59-7 |

|---|---|

Molecular Formula |

C17H27Cl2N3O3 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |

InChI Key |

CUTCEGXKJDBAFQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

Synonyms |

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)

![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)